COMU belongs to the class of uronium-type coupling reagents, which are utilized extensively in solid-phase peptide synthesis (SPPS). It is classified as a third-generation coupling reagent, combining features that enhance its efficiency and safety compared to its predecessors. The compound is recognized for its ability to facilitate the formation of amide bonds between amino acids or peptides, which is a critical step in peptide synthesis .
COMU can be synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically includes:
The synthesis conditions may vary based on the scale of production and desired purity, but generally involve standard organic synthesis techniques including temperature control and inert atmosphere conditions to prevent degradation .
The molecular structure of COMU is characterized by the presence of a chlorobenzotriazole moiety attached to a tetramethyluronium group. Its molecular formula is C₁₈H₃₁ClF₆N₆O, with a molecular weight of approximately 428.27 g/mol.
Key structural features include:
The arrangement of these functional groups within the molecule facilitates efficient interactions with amino acids during peptide bond formation, making COMU an effective reagent in peptide synthesis .
COMU participates in several key chemical reactions essential for peptide synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of additives like N,N-Diisopropylethylamine (DIPEA), which helps minimize racemization during coupling .
The mechanism by which COMU facilitates peptide bond formation involves two main steps:
This mechanism allows for rapid coupling reactions with minimal side reactions or unwanted byproducts .
COMU exhibits several notable physical and chemical properties:
These properties make COMU particularly advantageous in complex peptide synthesis where high yields and specificity are required .
COMU has found extensive applications in various fields:
The N,N′-dimethylmorpholinourea (DMMU) component of COMU (chemical name: [(1-cyano-2-ethoxy-2-oxoethylidene)aminooxy]-dimethylmorpholinomethaniminium hexafluorophosphate) is central to its superior acyl transfer efficiency. The morpholino ring’s rigid chair conformation preorganizes the reagent’s molecular geometry, optimizing nucleophilic attack by carboxylate anions. This conformation reduces the activation energy barrier for the initial formation of the acyloxyphosphonium intermediate. Computational studies confirm that the morpholine nitrogen’s pyramidalization (bond angles ≈ 108°) facilitates a near-tetrahedral transition state, accelerating acyl transfer by 15–20% compared to piperidine-based analogs like HATU [2].
The N-alkyl substitution on the morpholino ring prevents racemization by minimizing base-catalyzed epimerization at α-amino centers. This structural feature eliminates the need for excess base, as the tertiary amine character of the morpholino nitrogen avoids the formation of racemization-prone enolates. Kinetic analyses show that COMU-mediated couplings exhibit <0.5% racemization even at ambient temperature, contrasting sharply with benzotriazole-based reagents (≥3% racemization) [2] [6].
Table 1: Impact of Morpholino Skeleton on Coupling Efficiency
Reagent | Activation Time (min) | Racemization (%) | Relative Acyl Transfer Rate |
---|---|---|---|
COMU | 3–5 | <0.5 | 1.00 (reference) |
HATU | 8–10 | 3.0–3.9 | 0.78 |
PyAOP | 6–8 | 1.2–1.8 | 0.85 |
TBTU | 10–15 | 4.5–5.2 | 0.65 |
Data derived from comparative peptide synthesis trials [2] [6].
COMU’s carbonyl oxygen atoms serve as dual hydrogen bond acceptors, forming transient hydrogen-bonded networks with protonated amine substrates. This capability reduces stoichiometric base requirements by stabilizing the tetrahedral intermediate during aminolysis. Infrared spectroscopy confirms C=O···H–N hydrogen bonding (ν~C=O~ shift: 1,650 cm⁻¹ → 1,630 cm⁻¹) between COMU’s urea carbonyls and the ammonium group of amino acid esters. This interaction lowers the pKa of the protonated amine by 1.2–1.5 units, enabling efficient deprotonation with only 1.1–1.3 equivalents of base (e.g., DIPEA), whereas reagents like HOBt require ≥2.0 equivalents [1] [4].
The hydrogen bond basicity (pK~BHX~) of COMU’s carbonyl groups, calculated at 2.8–3.2, is critical for its catalytic efficiency. This metric quantifies electron density redistribution upon H-bond formation, with higher values correlating with greater catalytic enhancement. COMU’s pK~BHX~ exceeds that of triazole-based acceptors (HOBt: 1.7; HOAt: 2.0), explaining its reduced base dependency in sterically hindered couplings (e.g., Aib-Phe-OH) [4].
Table 2: Hydrogen Bond Acceptor Properties of Coupling Reagents
Reagent | H-Bond Acceptor Sites | pK~BHX~ | Base Equivalents Required |
---|---|---|---|
COMU | 2 (carbonyl oxygens) | 2.8–3.2 | 1.1–1.3 |
HOAt | 1 (triazole N) | 2.0 | 2.0–2.5 |
HOBt | 1 (triazole N) | 1.7 | 2.5–3.0 |
EDCI | 0 (no significant sites) | – | 3.0+ |
pK~BHX~ values determined via quantum chemical topology calculations [4].
COMU hydrolysis yields ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and water-soluble N,N′-dimethylmorpholinourea (DMMU). The spontaneous fragmentation of COMU’s O-(cyanoethyloxycarbonyl)uronium moiety occurs via a concerted E2 elimination mechanism, with solvent polarity governing the rate. In acetonitrile, hydrolysis completes within 30 minutes (t~1/2~ ≈ 8 min), generating Oxyma as a stable byproduct. ¹H-NMR studies confirm the absence of reactive intermediates (e.g., isocyanates), eliminating carbamate side-product formation [2].
Oxyma’s solubility dynamics dictate byproduct removal efficiency. Its ethyl ester group confers high water solubility (≥500 mg/mL), enabling quantitative extraction during aqueous workup. This contrasts with methyl ester variants (e.g., from COMU analogs), which exhibit 40% lower aqueous solubility. DMMU’s hydrophilic morpholino structure (log P = −1.2) further ensures both byproducts partition into the aqueous phase, simplifying peptide purification without chromatographic steps [2] [6].
Table 3: Byproduct Solubility and Removal Efficiency
Byproduct | Aqueous Solubility (mg/mL) | Organic Solvent Solubility (CH~2~Cl~2~, mg/mL) | Removal Efficiency (%) |
---|---|---|---|
Oxyma (ethyl) | ≥500 | <10 | >99 |
Oxyma (methyl) | 300 | 25 | 85–90 |
DMMU | >1,000 | <5 | >99 |
HOBt | 120 | 150 | 70–75 |
Data from extraction studies in biphasic water/ethyl acetate systems [2] [6].
The kinetics of COMU-mediated activation follow second-order dependence on reagent and carboxylate concentrations. In dimethylformamide (DMF), the observed rate constant (k~obs~) for active ester formation is 0.42 M⁻¹s⁻¹ at 25°C, rising to 0.88 M⁻¹s⁻¹ in acetonitrile due to reduced solvent-catalyst interactions. This acceleration stems from acetonitrile’s lower dielectric constant (ε = 36.6 vs. DMF’s 38.3), which weakens solvation shells around the carboxylate anion, enhancing nucleophilicity. Activation parameters derived from Eyring analysis reveal a low enthalpic barrier (ΔH‡ = 45 kJ/mol) but negative activation entropy (ΔS‡ = −110 J/mol·K), indicating a highly ordered transition state stabilized by solvent reorganization [3] [5].
Solvent polarity directly influences aminolysis rates. tert-Amyl alcohol reduces epimerization in heat-sensitive couplings by suppressing COMU degradation (k~deg~ = 1.2 × 10⁻⁵ s⁻¹ vs. 8.7 × 10⁻⁵ s⁻¹ in DMF). However, its low polarity slows activation (k~obs~ = 0.15 M⁻¹s⁻¹), necessitating temperature optimization. The optimal solvent blend identified is acetonitrile:tert-amyl alcohol (3:1), balancing activation rate (k~obs~ = 0.61 M⁻¹s⁻¹) and byproduct solubility [3] [5].
Table 4: Solvent Effects on COMU Activation Kinetics
Solvent | k~obs~ (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Byproduct Solubility |
---|---|---|---|---|
Acetonitrile | 0.88 | 45 | −110 | High |
DMF | 0.42 | 52 | −95 | Moderate |
tert-Amyl alcohol | 0.15 | 58 | −75 | Low |
Acetonitrile:t-AmOH (3:1) | 0.61 | 47 | −102 | High |
Kinetic parameters measured at 25°C via in situ FTIR monitoring [3] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0